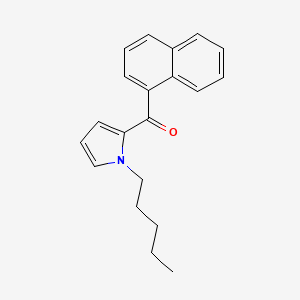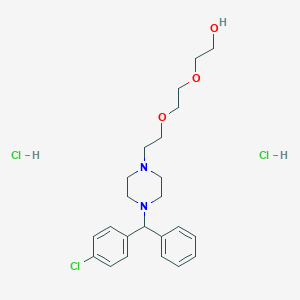
JWH-030 2-naphthoyl isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 030 is a naphthoyl pyrrole cannabimimetic with specificity for the central cannabinoid (CB1) receptor (EC50 = 30.5 nM for rat and Ki = 87 nM for mouse) over the peripheral CB2 receptor (EC50 = 552 nM for human CB2). JWH 030 2-naphthoyl isomer differs from JWH 030 by having the naphthoyl group attached to the 2 position, rather than the 3 position, of the pyrrole group. The affinity of this isomer for CB receptors and its effects in vivo have not been evaluated. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Analytical Chemistry and Forensic Applications
GC-MS and GC-IR Analysis : Research has demonstrated the use of gas chromatography-mass spectrometry (GC-MS) and gas chromatography-infrared (GC-IR) analysis for the differentiation and analysis of regioisomeric cannabinoids related to JWH compounds. This includes the study of compounds structurally similar to JWH-018, showcasing the capability of these analytical techniques in identifying and differentiating such compounds based on their mass spectra and vapor phase infrared spectra (Deruiter et al., 2018).
Forensic Chemistry for Illicit Drug Identification : JWH-018 and related compounds have been subject to forensic chemistry studies. These studies focus on identifying the purity and physical properties of synthetic cannabinoids found in herbal blends, providing crucial information for law enforcement and drug regulation authorities (Ginsburg et al., 2012).
Mass Spectral Studies : The mass spectral properties of JWH-018 and its regioisomeric equivalents have been extensively studied. This research provides essential data for the differentiation of these synthetic cannabinoids in forensic investigations (Thaxton et al., 2015).
Drug Abuse and Toxicology
Metabolism and Excretion Analysis : Studies have investigated the metabolism and excretion patterns of JWH compounds, including JWH-018. This research is vital for understanding the biological processing of these substances and their potential toxicological impacts (Moran et al., 2011).
Characterization of Synthetic Cannabinoids : Research has also focused on characterizing synthetic cannabinoids like JWH-122 and JWH-018, analyzing their chemical structures, and identifying their presence in commercial products. This information is crucial for regulatory agencies to monitor and control the distribution of these substances (Ernst et al., 2011).
In Vitro and In Vivo Metabolisms : Studies on in vitro and in vivo metabolisms of JWH compounds, including JWH-122, help in understanding how these substances are processed in the body. This is essential for both toxicological assessments and developing treatment strategies for adverse effects related to synthetic cannabinoid use (De Brabanter et al., 2013).
Neuropharmacology and Behavioral Effects
- Dopamine Transmission and Self-Administration Studies : Research has shown that JWH-018 can stimulate dopamine transmission and promote self-administration in animal models, indicating its potential for abuse and addiction. This research contributes to understanding the psychotropic effects and addictive potential of synthetic cannabinoids (Luca et al., 2015).
Propriétés
Formule moléculaire |
C20H21NO |
|---|---|
Poids moléculaire |
291.4 |
Nom IUPAC |
naphthalen-1-yl-(1-pentylpyrrol-2-yl)methanone |
InChI |
InChI=1S/C20H21NO/c1-2-3-6-14-21-15-8-13-19(21)20(22)18-12-7-10-16-9-4-5-11-17(16)18/h4-5,7-13,15H,2-3,6,14H2,1H3 |
Clé InChI |
UGAKRGFDLZLMFQ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=CC=C1C(=O)C2=CC=CC3=CC=CC=C32 |
Synonymes |
naphthalen-1-yl(1-pentyl-1H-pyrrol-2-yl)methanone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzolyl]piperidin-1-yl]ethyl-](/img/no-structure.png)
